![molecular formula C22H16F3N5OS2 B2832877 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 954589-97-0](/img/structure/B2832877.png)
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H16F3N5OS2 and its molecular weight is 487.52. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability Studies
Compounds with complex structures similar to the one described are often subjects of pharmacokinetic and bioavailability studies. For instance, mirabegron, a β3-adrenoceptor agonist, showcases the importance of understanding absorption, metabolism, and excretion characteristics in humans for effective therapeutic application. Studies on mirabegron indicate the compound's rapid absorption, circulation as unchanged form and metabolites, and excretion mainly as the unchanged form in urine and feces, providing a model for investigating other complex molecules (Takusagawa et al., 2012).
Metabolic Pathway Elucidation
The investigation of metabolic pathways is crucial for understanding the biological impact of novel compounds. Research into heterocyclic amines (HCAs) like PhIP, found in cooked meats, has led to the identification of specific urinary metabolites following consumption, which can inform safety and risk assessments of similar compounds. These studies emphasize the role of diet in exposure and the potential carcinogenicity of HCAs, suggesting avenues for research into the metabolism and safety of new chemical entities (Kulp et al., 2000).
Therapeutic Potential Exploration
Exploring the therapeutic potential of novel compounds is a significant area of scientific research. For example, the study of AR-L 115 BS, a positive-inotropic agent, demonstrates the process of assessing hemodynamic effects and potential for treating cardiac insufficiency. This underscores the potential for novel compounds to be developed into therapeutic agents once their biological activity and safety profiles are thoroughly understood (Wollschläger et al., 1981).
Toxicity and Safety Assessments
Safety and toxicity assessments form the backbone of research applications for new compounds. Studies on the environmental exposure to organophosphorus and pyrethroid pesticides highlight the importance of assessing the extent of exposure, especially in vulnerable populations like children. Such research provides critical data for regulatory decisions and public health policy regarding the use of chemical compounds (Babina et al., 2012).
Eigenschaften
IUPAC Name |
2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5OS2/c1-13-20(33-21(27-13)14-3-2-10-26-11-14)17-8-9-19(30-29-17)32-12-18(31)28-16-6-4-15(5-7-16)22(23,24)25/h2-11H,12H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCOQKIJQBURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.